Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
“Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate” is a biochemical used for proteomics research . Its molecular formula is C8H11ClN2O4S and it has a molecular weight of 266.7 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the search results. Its molecular weight is 266.7 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Pathways : Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is synthesized from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea. This compound can be transformed into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Structural Analysis : The structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester has been reported, with crystallographic data providing insights into molecular conformations and intermolecular contacts (Kennedy et al., 1999).
Chemical Transformations and Potential Applications
Chemical Transformations : Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, derived from this compound, can undergo transformations with aromatic amines and monosubstituted hydrazines to form various substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).
Solid Phase Synthesis : The compound has been utilized in the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives. This process involves key steps like dehydrative cyclization of thiourea intermediate resin, showing potential for oral bioavailability drug properties (Kim et al., 2019).
Potential Antitumor and Antifilarial Properties
- Antitumor and Antifilarial Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized from similar compounds, has shown the ability to inhibit leukemia L1210 cell proliferation and demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALLAPTWSEEKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=N1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-30-5 |
Source
|
Record name | methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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